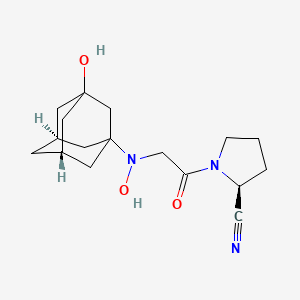
N-Hydroxy Vildagliptin
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Hydroxy Vildagliptin is a derivative of Vildagliptin, which is an oral anti-hyperglycemic agent belonging to the dipeptidyl peptidase-4 (DPP-4) inhibitor class of drugs. Vildagliptin is primarily used in the management of type 2 diabetes mellitus by inhibiting the inactivation of incretin hormones, thereby enhancing insulin secretion and suppressing glucagon release .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-Hydroxy Vildagliptin involves the introduction of a hydroxyl group to the Vildagliptin molecule. The general synthetic route includes:
Starting Material: Vildagliptin.
Reagents: Hydroxylating agents such as hydrogen peroxide or hydroxylamine.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Batch or Continuous Flow Reactors: To maintain consistent reaction conditions.
Purification: Techniques such as crystallization, filtration, and chromatography are employed to obtain high-purity this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Hydroxy Vildagliptin undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the hydroxyl group back to its original state.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Reagents such as alkyl halides or acyl chlorides in the presence of a base.
Major Products Formed
The major products formed from these reactions include:
Oxidation Products: Ketones or aldehydes.
Reduction Products: Alcohols.
Substitution Products: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N-Hydroxy Vildagliptin has several scientific research applications, including:
Chemistry: Used as a model compound to study hydroxylation reactions and their mechanisms.
Biology: Investigated for its potential effects on cellular processes and enzyme inhibition.
Medicine: Explored for its enhanced anti-diabetic properties compared to Vildagliptin.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems
Mecanismo De Acción
N-Hydroxy Vildagliptin exerts its effects by inhibiting the dipeptidyl peptidase-4 (DPP-4) enzyme, similar to Vildagliptin. This inhibition prevents the degradation of incretin hormones, glucagon-like peptide-1 (GLP-1), and glucose-dependent insulinotropic polypeptide (GIP). Elevated levels of these hormones enhance insulin secretion and suppress glucagon release, leading to improved glycemic control .
Comparación Con Compuestos Similares
Similar Compounds
Sitagliptin: Another DPP-4 inhibitor used in the management of type 2 diabetes.
Saxagliptin: A DPP-4 inhibitor with a similar mechanism of action.
Linagliptin: Known for its high selectivity towards DPP-4.
Uniqueness
N-Hydroxy Vildagliptin is unique due to the presence of the hydroxyl group, which may enhance its pharmacokinetic properties and efficacy compared to other DPP-4 inhibitors. This modification can potentially lead to better therapeutic outcomes and reduced side effects .
Propiedades
Fórmula molecular |
C17H25N3O3 |
|---|---|
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
(2S)-1-[2-[hydroxy-[(5S,7R)-3-hydroxy-1-adamantyl]amino]acetyl]pyrrolidine-2-carbonitrile |
InChI |
InChI=1S/C17H25N3O3/c18-9-14-2-1-3-19(14)15(21)10-20(23)16-5-12-4-13(6-16)8-17(22,7-12)11-16/h12-14,22-23H,1-8,10-11H2/t12-,13+,14-,16?,17?/m0/s1 |
Clave InChI |
VKAOBUOMWUWYMO-HHUWHTLVSA-N |
SMILES isomérico |
C1C[C@H](N(C1)C(=O)CN(C23C[C@H]4C[C@@H](C2)CC(C4)(C3)O)O)C#N |
SMILES canónico |
C1CC(N(C1)C(=O)CN(C23CC4CC(C2)CC(C4)(C3)O)O)C#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















